Tetraphenylborate
Overview
Description
Tetraphenylborate, also known as tetraphenylboranuide, is an organoboron compound consisting of a central boron atom bonded to four phenyl groups. This compound is notable for its role as an anion in various salts, such as sodium this compound and potassium this compound. It is widely used in chemical synthesis and research due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylborate can be synthesized through several methods. One common approach involves the reaction of sodium tetrafluoroborate with phenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{NaBF}_4 + 4 \text{PhMgBr} \rightarrow \text{NaBPh}_4 + 2 \text{MgBr}_2 + 2 \text{MgF}_2 ] where Ph represents a phenyl group .
Another method involves the use of phenylsodium instead of the Grignard reagent. This reaction also yields sodium this compound as a product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of sodium this compound with quaternary salt compounds in the presence of water and an organic solvent. This method is efficient and allows for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form biaryl compounds and arylalkenes.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Acetonitrile: Often used as a solvent in the preparation of N-acylammonium salts.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
N-Acylammonium Salts: Produced by the reaction of this compound with tertiary amines and acid chlorides.
Scientific Research Applications
Tetraphenylborate has a wide range of applications in scientific research:
Chemistry: Used as a precipitating agent for potassium, ammonium, rubidium, and cesium ions.
Industry: Utilized in the production of cyclodextrins and as a phenyl donor in various chemical syntheses.
Mechanism of Action
Tetraphenylborate exerts its effects primarily through its ability to uncouple oxidative phosphorylation in mitochondria. This process involves the disruption of the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . Additionally, this compound can form complexes with various metal ions and organic molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Sodium Tetraphenylborate: Similar in structure but used primarily as a reagent for potassium precipitation.
Potassium this compound: Another salt form with similar applications.
Triphenylborane: Contains three phenyl groups instead of four, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its high stability and solubility in organic solvents, making it an ideal candidate for various chemical reactions and applications. Its ability to form stable complexes with a wide range of ions and molecules further enhances its versatility in scientific research and industrial processes .
Properties
IUPAC Name |
tetraphenylboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHQOIWIRUVWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20B- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
143-66-8 (sodium) | |
Record name | Tetraphenylborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801336454 | |
Record name | Borate(1-), tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4358-26-3, 163709-59-9 | |
Record name | Tetraphenylborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4358-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenylborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Borate(1-), tetraphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPHENYLBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TYC18K6NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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